Cas no 1804645-02-0 (Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate)

Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate
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- Inchi: 1S/C12H14F3NO4/c1-4-19-9(17)5-8-11(20-12(13,14)15)10(18-3)7(2)6-16-8/h6H,4-5H2,1-3H3
- InChI Key: JMVKBGIXGFKSGR-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(C)=CN=C1CC(=O)OCC)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 324
- Topological Polar Surface Area: 57.6
- XLogP3: 2.6
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085405-1g |
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate |
1804645-02-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Additional information on Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804645-02-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate, identified by its CAS number 1804645-02-0, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative, characterized by its intricate structural framework, has garnered considerable attention due to its versatile applications in drug development and synthetic organic chemistry.
The molecular structure of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate encompasses a pyridine core substituted with multiple functional groups, including methoxy and trifluoromethoxy moieties. These substituents contribute to the compound's unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of ester functionality further enhances its reactivity, facilitating diverse chemical transformations that are pivotal in medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly pyridines, due to their broad spectrum of biological activities. Among these, Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate has emerged as a crucial building block in the development of novel therapeutic agents. Its structural features enable it to serve as a precursor for synthesizing molecules with potential applications in treating various diseases, including neurological disorders and infectious diseases.
One of the most compelling aspects of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with cancer and other chronic diseases. By leveraging the reactivity of this compound, chemists have been able to develop potent inhibitors that target specific kinases, thereby offering new avenues for therapeutic intervention.
Recent advancements in computational chemistry have further highlighted the significance of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate in drug design. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug candidates to enhance their binding affinity and selectivity. These insights have spurred innovative approaches to rational drug design, where computational tools are used to predict and optimize the pharmacokinetic properties of potential therapeutic agents.
The synthesis of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The process typically begins with the functionalization of a pyridine precursor, followed by sequential introduction of methoxy and trifluoromethoxy groups. The final step involves acetylation to introduce the ester moiety, which is essential for subsequent derivatization reactions.
The versatility of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate extends beyond its use as an intermediate in kinase inhibitor synthesis. It has also been utilized in the development of antiviral and anti-inflammatory agents. For instance, researchers have explored its potential as a scaffold for designing molecules that inhibit viral proteases, which are critical for viral replication. Similarly, its structural features have been exploited to develop novel anti-inflammatory compounds that target specific inflammatory pathways.
The growing interest in fluorinated compounds has further underscored the importance of Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate. Fluoro substituents are known to enhance metabolic stability and binding affinity, making them highly desirable in drug development. The trifluoromethoxy group present in this compound contributes to these desirable properties, thereby increasing its utility as a pharmacophore.
In conclusion, Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804645-02-0) stands as a testament to the ingenuity and innovation inherent in modern pharmaceutical chemistry. Its multifaceted applications in drug development underscore its significance as a key intermediate. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-acetate will undoubtedly play an increasingly pivotal role in shaping the future of medicine.
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